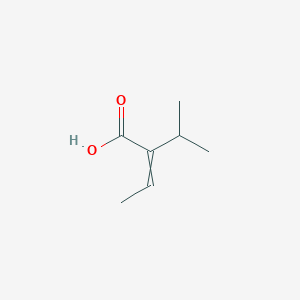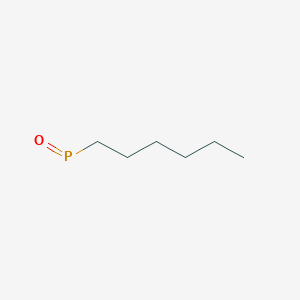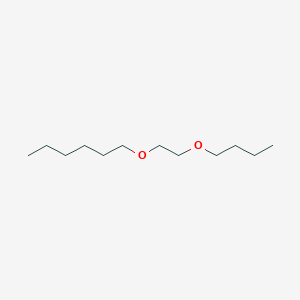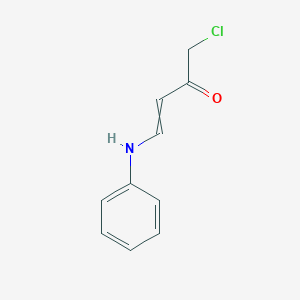![molecular formula C33H67NO3Si B14360153 3-[Tris(decyloxy)silyl]propanenitrile CAS No. 92886-48-1](/img/structure/B14360153.png)
3-[Tris(decyloxy)silyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Tris(decyloxy)silyl]propanenitrile is a chemical compound with the molecular formula C16H38O5Si4 It is characterized by the presence of a nitrile group (-CN) attached to a propyl chain, which is further bonded to a silicon atom substituted with three decyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Tris(decyloxy)silyl]propanenitrile typically involves the reaction of a suitable nitrile precursor with a silane compound. One common method is the nucleophilic substitution reaction where a cyanide ion attacks an alkyl halide, forming the nitrile group. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The process might include steps such as distillation and recrystallization to purify the final product. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Tris(decyloxy)silyl]propanenitrile can undergo various chemical reactions, including:
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The silicon atom can participate in substitution reactions, where the decyloxy groups are replaced by other substituents.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be employed.
Substitution: Various organometallic reagents can be used to replace the decyloxy groups.
Major Products
Hydrolysis: Carboxylic acids or amides.
Reduction: Primary amines.
Substitution: New organosilicon compounds with different substituents.
Applications De Recherche Scientifique
3-[Tris(decyloxy)silyl]propanenitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its role in creating novel pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific properties, such as hydrophobic coatings and adhesives.
Mécanisme D'action
The mechanism of action of 3-[Tris(decyloxy)silyl]propanenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the silicon atom can form strong bonds with other elements, enhancing the stability and reactivity of the compound. The pathways involved often depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Decyloxy)propanenitrile: Similar structure but lacks the silicon atom.
Trimethylsilylpropanenitrile: Contains a trimethylsilyl group instead of tris(decyloxy)silyl.
Silicon-based nitriles: Various compounds with different alkyl or aryl groups attached to the silicon atom.
Uniqueness
3-[Tris(decyloxy)silyl]propanenitrile is unique due to the presence of three decyloxy groups attached to the silicon atom, which imparts specific chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring durable and water-resistant materials.
Propriétés
Numéro CAS |
92886-48-1 |
|---|---|
Formule moléculaire |
C33H67NO3Si |
Poids moléculaire |
554.0 g/mol |
Nom IUPAC |
3-tris-decoxysilylpropanenitrile |
InChI |
InChI=1S/C33H67NO3Si/c1-4-7-10-13-16-19-22-25-30-35-38(33-28-29-34,36-31-26-23-20-17-14-11-8-5-2)37-32-27-24-21-18-15-12-9-6-3/h4-28,30-33H2,1-3H3 |
Clé InChI |
ZUUQPUFXIHNBMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCO[Si](CCC#N)(OCCCCCCCCCC)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(Propane-2-sulfinyl)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B14360078.png)
![4-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine](/img/structure/B14360079.png)
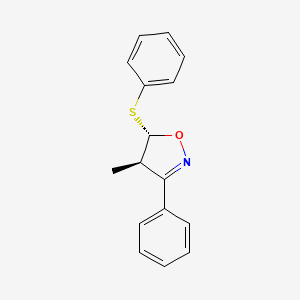
![(2-{4-[(E)-(2,4-Dicyano-5-phenylthiophen-3-yl)diazenyl]phenyl}ethyl)cyanamide](/img/structure/B14360092.png)
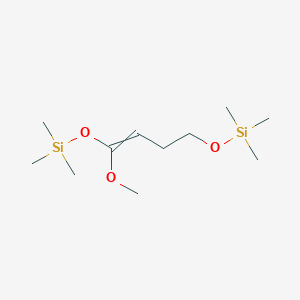
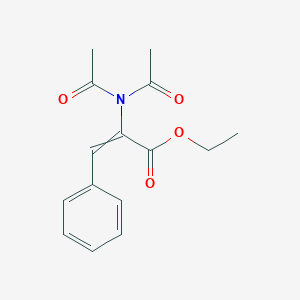
![1,5-Bis(cyclohexylsulfanyl)-2,4-bis[(cyclohexylsulfanyl)methyl]pentan-3-one](/img/structure/B14360109.png)
